4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol
Description
4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol is a secondary alcohol featuring a fluorinated aromatic ring (4-fluoro-3-methylphenyl) and a substituted thiophene moiety (5-methyl-2-thienyl) linked via a hydroxymethyl group. Such compounds are of interest in medicinal chemistry due to their structural resemblance to bioactive carbinols, which often exhibit choleretic (bile-stimulating) or anti-inflammatory properties .
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FOS/c1-8-7-10(4-5-11(8)14)13(15)12-6-3-9(2)16-12/h3-7,13,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGJNVJIANWOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=C(C=C2)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a thienyl group. These components may enhance the compound's biological activity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 236.31 g/mol. The presence of both aromatic and heterocyclic components contributes to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate the activity of enzymes and receptors involved in various metabolic pathways. The fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar thienyl structures have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.156 mg/mL against various bacterial strains, including E. coli and S. aureus .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.0048 | E. coli |
| Compound B | 0.039 | C. albicans |
Antifungal Activity
In addition to antibacterial effects, this compound may also possess antifungal properties. Similar compounds have demonstrated effectiveness against Candida albicans, with MIC values ranging from 0.0048 mg/mL to 0.078 mg/mL .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thienyl-containing compounds, including derivatives of this compound. The results indicated promising activity against multiple pathogens, suggesting potential for further development as an antimicrobial agent .
- Pharmacological Profiling : In a pharmacological study, researchers assessed the binding affinity of this compound to various receptors involved in metabolic pathways, revealing significant interactions that could lead to therapeutic applications in metabolic disorders .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
One of the most notable applications of 4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol is its role as an inhibitor of sodium-dependent glucose transporters (SGLT). Compounds in this class are being investigated for their ability to lower blood glucose levels, making them potential candidates for treating diabetes mellitus (both type 1 and type 2) and related complications such as diabetic neuropathy and retinopathy .
The compound's structure allows it to interact effectively with the SGLT, providing a mechanism for regulating glucose uptake in the intestines and kidneys. This property is particularly beneficial for patients with insulin resistance or those requiring improved glycemic control.
1.2 Pharmacological Research
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. These compounds may affect various biological targets involved in metabolic pathways, enhancing their potential as therapeutic agents. The presence of fluorine in the structure often increases lipophilicity, which can improve bioavailability and efficacy in drug formulations.
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Refluxing equimolar quantities of appropriate starting materials in a solvent such as ethanol.
- Recrystallization from suitable solvents to purify the final product .
The compound's unique structure, featuring both aromatic and heterocyclic components, contributes to its reactivity and versatility in organic synthesis.
2.2 Chemical Characteristics
The molecular formula of this compound is , with a molar mass of approximately 236.31 g/mol. Its chemical reactivity is influenced by the hydroxymethyl group, which can undergo oxidation reactions, and the thienyl moiety that may participate in electrophilic aromatic substitutions.
3.1 Enzyme Interaction Studies
Studies have shown that compounds with similar structures to this compound can inhibit specific enzymes involved in metabolic processes. For instance, research involving fluorinated compounds has demonstrated enhanced binding affinities to target proteins due to their ability to form hydrogen bonds and engage in hydrophobic interactions .
3.2 Clinical Relevance
Clinical studies are ongoing to evaluate the effectiveness of SGLT inhibitors, including those derived from or related to this compound, in managing diabetes-related conditions. The results from these studies could provide insights into dosage optimization and long-term efficacy .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of aryl-heteroaryl carbinols. Key structural analogs include:
Key Observations :
- Fluorine vs.
- Thiophene vs. Furan Rings: Thiophene-containing analogs (e.g., target compound) exhibit greater aromaticity and electron delocalization than furan-based derivatives (e.g., 4-Ethylthiophenyl-(5-methyl-2-furyl)methanol ), which may influence solubility and reactivity.
- Methyl Substituents: The 5-methyl group on the thienyl ring enhances steric bulk, possibly affecting interactions with biological targets compared to unsubstituted thienyl carbinols .
Preparation Methods
Optimization of Reaction Conditions
Key variables influencing yield include:
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Catalyst loading : Excess AlCl₃ (>1.5 equiv) leads to side reactions such as over-acylation or polymerization.
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Temperature : Reactions conducted above 10°C result in diminished regioselectivity due to increased electrophilic activity.
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Solvent polarity : Dichloromethane outperforms toluene in stabilizing the acylium ion intermediate, enhancing reaction efficiency.
Grignard Reagent-Based Alkylation
An alternative route employs Grignard reagents to form the carbon-carbon bond between the thienyl and fluorophenyl moieties. This method begins with the preparation of 5-methyl-2-thienylmagnesium bromide, which reacts with 4-fluoro-3-methylbenzaldehyde to form the secondary alcohol directly.
Procedure:
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Grignard reagent synthesis : Magnesium turnings (1.2 equiv) react with 5-methyl-2-bromothiophene in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction initiates at 25–30°C, forming 5-methyl-2-thienylmagnesium bromide.
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Nucleophilic addition : The Grignard reagent is added dropwise to a cooled (−10°C) solution of 4-fluoro-3-methylbenzaldehyde (1.0 equiv) in THF. The mixture warms to room temperature and stirs for 12 hours.
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Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate. Yield: 65–72% after distillation.
Advantages and Limitations:
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Advantages : Direct alcohol formation avoids separate reduction steps.
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Limitations : Sensitivity to moisture and competing side reactions (e.g., aldol condensation) necessitate strict anhydrous conditions.
Suzuki-Miyaura Cross-Coupling for Modular Synthesis
The Suzuki-Miyaura reaction enables the coupling of boronic acid derivatives with halogenated aromatics, offering precise control over substitution patterns. For 4-fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol, this method involves two stages:
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Synthesis of (5-methyl-2-thienyl)boronic acid : Lithiation of 5-methylthiophene with n-butyllithium, followed by treatment with triisopropyl borate.
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Cross-coupling : Reaction of the boronic acid with 4-fluoro-3-methylbromobenzene using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in a toluene/water biphasic system.
After coupling, the resulting biaryl ketone is reduced using sodium borohydride (NaBH₄) in methanol to yield the target alcohol. Overall yields range from 60–68%, with palladium catalyst recovery exceeding 90% via filtration.
Ketone Reduction Strategies
Reduction of the intermediate ketone, (4-fluoro-3-methylphenyl)(5-methyl-2-thienyl)methanone, is critical for alcohol formation. Two predominant methods are employed:
Catalytic Hydrogenation
Using 10% Pd/C under 50 psi H₂ in ethanol, the ketone is hydrogenated at 25°C. This approach avoids boron-containing waste but requires specialized equipment. Yields (85–90%) are comparable to borohydride reduction.
Purification and Characterization
Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Purity is assessed via HPLC (C18 column, 80:20 acetonitrile/water, 1.0 mL/min), with retention times of 8.2–8.5 minutes for the target compound.
Spectroscopic Data:
-
¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.1 Hz, 1H), 7.12 (d, J = 3.9 Hz, 1H), 6.95 (dd, J = 8.1, 1.8 Hz, 1H), 6.83 (d, J = 3.9 Hz, 1H), 5.32 (s, 1H), 2.45 (s, 3H), 2.28 (s, 3H).
-
¹³C NMR : 162.1 (C-F), 141.5 (C-S), 135.2 (C-CH₃), 128.7 (Ar-C), 126.3 (Ar-C), 69.8 (C-OH).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts | 78–85 | High | Moderate |
| Grignard | 65–72 | Moderate | Low |
| Suzuki-Miyaura | 60–68 | High | High |
| Borohydride Reduction | 88–92 | High | High |
Friedel-Crafts acylation followed by borohydride reduction emerges as the most balanced approach, offering high yields and operational simplicity. Suzuki-Miyaura coupling, while modular, incurs higher costs due to palladium catalysts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions, analogous to methods used for structurally related alcohols. For example, intermolecular condensation of ketone precursors in the presence of acid/base catalysts (e.g., piperidine) under reflux conditions in ethanol or toluene is common . Optimization of solvent polarity (e.g., DMSO for polar intermediates) and temperature control (70–100°C) can improve yields . Purification typically involves column chromatography using silica gel and hexane/ethyl acetate gradients .
Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for thienyl and fluorophenyl groups) and the methanol proton (δ 1.5–2.5 ppm with splitting due to adjacent chiral centers). Fluorine coupling may cause splitting in 19F NMR .
- FT-IR : Key peaks include O–H stretch (~3200–3500 cm⁻¹ for methanol group), C–F stretch (~1100–1250 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (expected ~260–280 g/mol based on similar compounds) .
Q. What are the critical physicochemical properties (solubility, stability) relevant to handling this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Solubility in ethanol or methanol is sufficient for most reactions .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methanol group. Avoid prolonged exposure to light due to potential photodegradation of the thienyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?
- Methodological Answer :
- Yield Optimization : Use design of experiments (DoE) to test variables like catalyst loading (e.g., 0.1–10 mol% piperidine), solvent ratios, and reaction time .
- Spectral Discrepancies : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational NMR prediction tools (e.g., DFT-based simulations) . Contradictions in fluorine coupling patterns may arise from dynamic effects; variable-temperature NMR can clarify .
Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. Basis sets like 6-31G(d,p) are sufficient for geometry optimization .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict aggregation behavior or stability under experimental conditions .
- Docking Studies : Investigate potential biological interactions (e.g., enzyme binding) using AutoDock Vina, leveraging the compound’s aromatic and hydrogen-bonding motifs .
Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate chiral purity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC for enantiomer separation. Alternatively, employ asymmetric catalysis (e.g., BINAP-metal complexes) during key bond-forming steps .
- Validation : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination . Circular dichroism (CD) spectroscopy can also correlate experimental spectra with computational models .
Q. What strategies are effective in derivatizing this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization : Target the methanol group for esterification (e.g., acetyl chloride) or oxidation to ketones (e.g., PCC in DCM). Thienyl rings can undergo electrophilic substitution (e.g., bromination) .
- SAR Workflow : Screen derivatives for biological activity (e.g., antimicrobial assays in ) and correlate with electronic descriptors (Hammett σ constants, logP) using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
